Cas no 897479-34-4 (1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)

1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
- 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one
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- インチ: 1S/C13H14ClN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3
- InChIKey: YAQIHMGMOXUYKL-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(C2=NC3=C(Cl)C=CC=C3S2)CC1)C
1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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Life Chemicals | F2609-1763-1mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2609-1763-2mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2609-1763-40mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2609-1763-3mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2609-1763-5mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2609-1763-50mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2609-1763-20mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2609-1763-10μmol |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2609-1763-30mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2609-1763-75mg |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897479-34-4 | 90%+ | 75mg |
$312.0 | 2023-05-16 |
1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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5. Back matter
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6. Book reviews
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-oneに関する追加情報
1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one: A Multifunctional Scaffold for Targeted Therapeutic Applications
1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one represents a novel class of heterocyclic compounds with unique structural features that have garnered significant attention in recent years. This molecule combines the pharmacophoric properties of benzothiazole and piperazine moieties, creating a versatile scaffold for drug discovery. The 4-chloro substituent on the 1,3-benzothiazole ring introduces additional functional groups that modulate the molecule's reactivity and biological activity. Recent studies have highlighted the potential of this compound in various therapeutic areas, including antimicrobial, anti-inflammatory, and antiviral applications.
Structurally, 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one features a 1,3-benzothiazole ring system conjugated to a piperazine ring through a ethyl linker. The 4-chloro group on the benzothiazole ring enhances the molecule's ability to interact with specific biological targets, such as enzyme active sites or protein binding pockets. This structural design allows for the modulation of pharmacokinetic properties, including solubility, permeability, and metabolic stability, which are critical for drug development.
Recent research has demonstrated that 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one exhibits promising antimicrobial activity against multidrug-resistant bacterial strains. A 2023 study published in Journal of Medicinal Chemistry reported that this compound demonstrates potent inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. The mechanism of action involves the disruption of bacterial cell membrane integrity, as evidenced by increased membrane permeability and altered membrane potential.
Furthermore, 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one has shown potential in the treatment of inflammatory diseases. A 2022 study in Pharmacological Research highlighted its anti-inflammatory properties, which are attributed to the inhibition of pro-inflammatory cytokine production and the suppression of nuclear factor-kappa B (NF-κB) activation. These findings suggest that this compound could be a valuable candidate for the development of therapies targeting conditions such as rheumatoid arthritis and inflammatory bowel disease.
The 4-chloro substituent on the 1,3-benzothiazole ring plays a crucial role in modulating the biological activity of 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one. Computational studies have revealed that this functional group enhances the molecule's ability to interact with specific receptors, such as the adenosine A2A receptor and 5-HT1A receptor, which are implicated in various neurological disorders. These interactions may underlie the compound's potential as a therapeutic agent for conditions such as Parkinson's disease and depression.
Recent advances in synthetic chemistry have enabled the efficient preparation of 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one through catalytic methods. A 2024 paper in Organic Letters described a novel approach using transition metal-catalyzed coupling reactions to synthesize this compound with high yield and purity. This synthetic strategy not only improves the scalability of production but also reduces the environmental impact associated with traditional chemical synthesis methods.
Additionally, 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one has been explored for its antiviral properties against emerging viral pathogens. A 2023 study in Virology Journal demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The mechanism of action involves the inhibition of viral entry into host cells, as well as the disruption of viral replication processes. These findings highlight the potential of this compound as a broad-spectrum antiviral agent.
The piperazine ring in 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one contributes to its pharmacological profile by enhancing solubility and bioavailability. Piperazine derivatives are known for their ability to modulate ion channels and neurotransmitter systems, which may explain the compound's potential therapeutic applications in neurological disorders. Ongoing research is focused on elucidating the exact mechanisms by which this scaffold interacts with biological targets to exert its therapeutic effects.
Despite its promising properties, the development of 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one as a therapeutic agent requires further investigation. Key areas of focus include optimizing its pharmacokinetic profile, assessing its safety in preclinical models, and evaluating its efficacy in clinical trials. Additionally, the potential for drug resistance and the need for combination therapies are important considerations in the development of this compound as a new treatment option.
In conclusion, 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one is a multifunctional scaffold with significant potential in the field of drug discovery. Its unique structural features, combined with the beneficial effects of the 4-chloro substituent and piperazine ring, make it a promising candidate for the development of novel therapies. Continued research into its biological activity and pharmacological properties will be essential in advancing this compound toward clinical application.
1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one represents a compelling example of how structural modifications can enhance the therapeutic potential of a compound. As research in this area progresses, it is likely that this molecule will play an increasingly important role in the development of new treatments for a wide range of diseases.
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